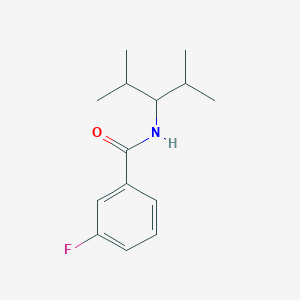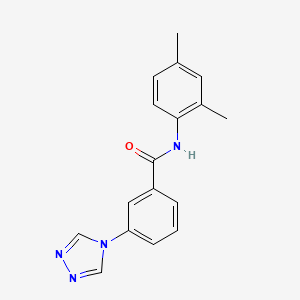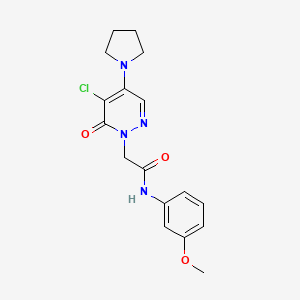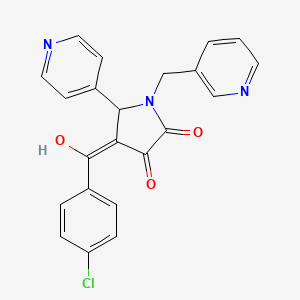![molecular formula C21H18N4O B5293574 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused with a phenyl group and a propanamide moiety, making it a unique and versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The phenylpropanamide moiety can be introduced through a subsequent reaction with a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反応の分析
Types of Reactions
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their selective cyclooxygenase-2 inhibitory effects.
Imidazo[1,2-a]pyridine derivatives: These compounds also contain an imidazo ring fused with a pyridine moiety and exhibit a range of biological activities.
Uniqueness
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological properties. Its combination of an imidazo[1,2-a]pyrimidine core with a phenylpropanamide moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZAXQMABSFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile](/img/structure/B5293497.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)

![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid](/img/structure/B5293516.png)

![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5293530.png)
![N-[(E)-1-(4-nitrophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]benzamide](/img/structure/B5293545.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B5293548.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5293570.png)

